Phenol, also known as carbolic acid, is an aromatic organic compound with the chemical formula . It consists of a hydroxyl group (-OH) bonded to a benzene ring. Phenol is a colorless to light pink solid at room temperature and has a distinctive sweet and tarry odor. It is moderately soluble in water due to hydrogen bonding, and its solubility increases in alcohols and ethers. Phenol exhibits weak acidic properties, primarily due to the resonance stabilization of its phenoxide ion when it donates a proton.
Several methods exist for synthesizing phenol:
Phenol has diverse applications across various industries:
Phenol's interactions with biological systems have been extensively studied. Its ability to form hydrogen bonds allows it to interact with proteins and nucleic acids. Studies have shown that phenolic compounds can influence enzyme activity and cellular signaling pathways. Research continues into its potential effects on human health, particularly regarding its toxicity and carcinogenicity.
Phenol shares structural similarities with several compounds, making it unique in its reactivity and applications. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Cresols (methylphenols) | Methyl groups enhance reactivity; used as disinfectants. | |
Catechol (1,2-dihydroxybenzene) | Two hydroxyl groups increase acidity; used in photography. | |
Hydroquinone | (1,4-dihydroxybenzene) | Acts as an antioxidant; important in photographic development. |
Resorcinol | (1,3-dihydroxybenzene) | Used in dyes and as a topical antiseptic. |
Phenol's unique position arises from its moderate acidity combined with strong electrophilic reactivity due to the resonance stabilization provided by the hydroxyl group attached to the aromatic ring.
Phenol (C~6~H~5~OH) consists of a hydroxyl group (-OH) directly attached to a benzene ring, distinguishing it from alcohols where the hydroxyl group binds to an aliphatic carbon. This structural feature enables resonance stabilization: the oxygen’s lone pairs delocalize into the aromatic π-system, enhancing the ring’s electron density and increasing the acidity of the hydroxyl proton compared to typical alcohols. The resulting phenoxide ion (C~6~H~5~O^-^) is stabilized by resonance, giving phenol a pK~a~ of approximately 10, markedly lower than ethanol’s pK~a~ of 16.
Table 1: Physical Properties of Phenol Compared to Toluene
Property | Phenol (C~6~H~5~OH) | Toluene (C~6~H~5~CH~3~) |
---|---|---|
Melting Point (°C) | 40–43 | -95 |
Boiling Point (°C) | 182 | 111 |
Hydrogen Bonding | Present | Absent |
The higher melting and boiling points of phenol relative to toluene (Table 1) arise from hydrogen bonding between hydroxyl groups and stronger dipole-dipole interactions.
The International Union of Pure and Applied Chemistry (IUPAC) designates "phenol" as the parent name for derivatives where a hydroxyl group is attached to a benzene ring. Substituted phenols are named by numbering the ring to minimize locants for the hydroxyl group, with prefixes indicating substituents. For example, 4-methylphenol denotes a methyl group at the fourth carbon relative to the hydroxyl group. Polyhydric phenols, such as benzene-1,2-diol (catechol), use Greek prefixes to specify multiple hydroxyl groups.
Common names persist in industrial contexts, such as carbolic acid for phenol and rosolic acid for trisubstituted derivatives. These terms reflect historical usage before IUPAC standardization.
Phenol’s molecular structure consists of a benzene ring with a hydroxyl group (-OH) substituent. Computational studies using density functional theory (DFT) and MINDO/3 methods reveal subtle variations in bond lengths and angles depending on substituent positions [3] [4]. Key geometric parameters include:
Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |
---|---|---|
C-O bond length | 1.367 | 1.40 |
C-C bond length | 1.392 | 1.39 |
C-O-H bond angle | 109.94° | 109.90° |
The C-O bond is shorter than typical C-O single bonds (1.43 Å) due to partial double-bond character from resonance between the hydroxyl oxygen and the aromatic ring [2] [4]. This delocalization also reduces the O-H bond length to 0.96 Å compared to 0.97 Å in aliphatic alcohols [3].
The frontier molecular orbitals of phenol, calculated via DFT/B3LYP/6-311++G(2df,2p), show a HOMO-LUMO energy gap of 0.21584 eV, indicating moderate reactivity [4]. The HOMO is localized on the aromatic π-system and oxygen lone pairs, while the LUMO resides on the antibonding orbitals of the benzene ring (Figure 1) [4]. This electronic configuration facilitates electrophilic substitution reactions at ortho/para positions.
Phenol’s acidity (pKₐ ≈ 10) is markedly higher than aliphatic alcohols (pKₐ ≈ 16–20) due to resonance stabilization of the phenoxide ion [2]. Deprotonation generates a conjugate base where the negative charge delocalizes into the aromatic ring via three resonance structures (Figure 2) [2]. This stabilization lowers the Gibbs free energy of deprotonation by ~30 kJ/mol compared to cyclohexanol [2].
Electron-withdrawing groups (e.g., -NO₂) enhance acidity by further stabilizing the phenoxide ion. For example, para-nitrophenol has a pKₐ of 7.1 due to additional resonance between the nitro group and the ring [2]. Conversely, electron-donating groups (e.g., -CH₃) reduce acidity by destabilizing the conjugate base.
Phenol’s solubility arises from a balance between hydrophilic (-OH) and hydrophobic (aromatic ring) regions:
Solvent | Solubility (g/100 g, 25°C) |
---|---|
Water | 8.3 |
Ethanol | Miscible |
Diethyl ether | 6.7 |
In water, phenol forms hydrogen bonds via its hydroxyl group but exhibits limited solubility (8.3 g/100 g) due to the nonpolar aromatic ring [1]. Solubility increases in polar aprotic solvents like acetone (28 g/100 g) through dipole-dipole interactions [6].
Phenol undergoes distinct phase changes under standard conditions:
Property | Value |
---|---|
Melting point | 40.5°C |
Boiling point | 181.7°C |
Density (25°C) | 1.07 g/cm³ |
The relatively high melting point compared to benzene (5.5°C) reflects strong intermolecular hydrogen bonding in the crystalline state [1].
Phenol’s IR spectrum is dominated by:
¹H-NMR chemical shifts in CDCl₃:
In dimethyl sulfoxide (DMSO), the OH signal shifts upfield to δ 9.36 ppm due to strong hydrogen bonding with the solvent [6].
Key fragmentation patterns (EI-MS, 70 eV):
The base peak at m/z 94 corresponds to the intact molecular ion, reflecting phenol’s stability under electron ionization [4].